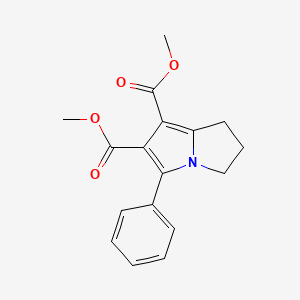
dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is a chemical compound with the molecular formula C17H17NO4 It is known for its unique structure, which includes a pyrrolizine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a phenyl-substituted pyrrolidine with dimethyl acetylenedicarboxylate. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
化学反应分析
Types of Reactions
Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group or other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the context of its use, such as in medicinal chemistry or biochemical research.
相似化合物的比较
Similar Compounds
- Dimethyl 5-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
- Dimethyl 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate
Uniqueness
Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate is unique due to its specific phenyl substitution, which can influence its chemical reactivity and biological activity. The presence of the pyrrolizine ring system also contributes to its distinct properties compared to other similar compounds.
生物活性
Dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate (CAS Number: 60026-93-9) is a compound that has garnered attention for its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | Dimethyl 3-phenyl-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |
| InChI Key | AEQDVZGMJUNYLN-UHFFFAOYSA-N |
The compound features a pyrrolizine ring system with a phenyl substitution that influences its chemical reactivity and biological activity .
Synthesis Methods
The synthesis of this compound typically involves the condensation of phenyl-substituted pyrrolidine with dimethyl acetylenedicarboxylate (DMAD). This reaction is conducted under controlled conditions using a base like sodium hydride in solvents such as tetrahydrofuran (THF) at elevated temperatures.
Antileukemic Activity
Research has demonstrated that derivatives of dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine exhibit significant antileukemic properties. In vivo studies have shown that certain derivatives can achieve "cures" at low dosages (as low as 12.5 mg/kg) in models like the L1210 assay. The compound's efficacy was noted in the P-388 assay, indicating its potential as an anticancer agent .
The biological activity of dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine is thought to involve interactions with specific enzymes or receptors within metabolic pathways. These interactions may lead to inhibition of cell proliferation in cancerous cells. However, the precise molecular targets and mechanisms remain an area for further investigation .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antileukemic Studies : A study highlighted that various diesters derived from dimethyl 5-phenyl-2,3-dihydro-1H-pyrrolizine showed substantial antileukemic activity in vivo. The results indicated a promising therapeutic window with minimal toxicity observed at effective doses .
- Synthesis and Characterization : Research focused on synthesizing related compounds revealed insights into the structural modifications that enhance biological activity. The introduction of different substituents on the pyrrolizine ring was shown to influence both reactivity and biological efficacy .
- Comparative Studies : Comparisons with similar compounds demonstrated that the unique phenyl substitution in dimethyl 5-phenyl derivatives significantly affects their biological profiles compared to other pyrrolizine derivatives .
属性
IUPAC Name |
dimethyl 3-phenyl-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-16(19)13-12-9-6-10-18(12)15(14(13)17(20)22-2)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDVZGMJUNYLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=C1C(=O)OC)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














